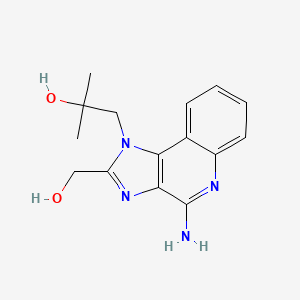
O-Desethyl Resiquimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Desethyl Resiquimod is a derivative of Resiquimod, an imidazoquinoline compound known for its immune response-modifying properties. It has shown significant antiviral and antitumor activities and is used in various scientific research applications, particularly in immunology and oncology .
Analyse Chemischer Reaktionen
O-Desethyl Resiquimod undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
O-Desethyl Resiquimod has a wide range of scientific research applications:
Wirkmechanismus
O-Desethyl Resiquimod exerts its effects primarily through its action on toll-like receptors 7 and 8. By binding to these receptors, it induces the production of cytokines, including alpha interferon, which play a crucial role in the immune response. This activation leads to the stimulation of various immune cells, enhancing the body’s ability to fight infections and tumors .
Vergleich Mit ähnlichen Verbindungen
O-Desethyl Resiquimod is similar to other imidazoquinoline compounds, such as:
Resiquimod: The parent compound, known for its immune-modulating properties.
Gardiquimod: A synthetic compound with similar immune-stimulating properties.
What sets this compound apart is its specific structural modifications, which may result in different biological activities and therapeutic potentials .
Eigenschaften
Molekularformel |
C15H18N4O2 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
1-[4-amino-2-(hydroxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,21)8-19-11(7-20)18-12-13(19)9-5-3-4-6-10(9)17-14(12)16/h3-6,20-21H,7-8H2,1-2H3,(H2,16,17) |
InChI-Schlüssel |
VLKIKVURNOPTAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1C(=NC2=C1C3=CC=CC=C3N=C2N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















